N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromohydroxyphenyl group and a methylthiophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2,5-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromohydroxyphenyl and methylthiophenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13BrN4O2S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2S/c1-9-2-5-15(24-9)12-7-13(20-19-12)16(23)21-18-8-10-6-11(17)3-4-14(10)22/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
InChI Key |
PRMJANOAVMTQBK-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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